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molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9

6-Iodonicotinic acid

Cat. No. B176809
M. Wt: 249.01 g/mol
InChI Key: PCGJGRDGMJRQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468879

Procedure details

A mixture of 16.230 g (84.5 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in 90 ml of methylene chloride was cannulated into a mixture of 17.80 g (71.2 mmol) of 6-iodo-nicotinic acid in 30 ml of methylene chloride. The resulting mixture was stirred and 7.85 g (0.171 mmol) of ethanol, and then 0.826 g (6.8 mmol) of 4-dimethylaminopyridine was added and the resulting mixture refluxed at 55° C. for 20 hours and then stirred at room temperature for 12 hours. Ether and water were added and the layers separated. The aqueous layer was extracted with 2×40 ml of ether and the organic portions combined, washed with saturated NaCl, dried over Na2SO4, and concentrated yielding a white solid which was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
16.23 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Quantity
0.826 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.CN(C)[CH2:4][CH2:5]CN=C=NCC.[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][N:15]=1.C(O)C.CCOCC>C(Cl)Cl.CN(C)C1C=CN=CC=1.O>[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([O:20][CH2:4][CH3:5])=[O:19])=[CH:16][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.23 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
IC1=NC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.826 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×40 ml of ether
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
yielding a white solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
IC1=NC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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